molecular formula C16H17NO2S B3493356 N-(2-methoxybenzyl)-2-(methylthio)benzamide

N-(2-methoxybenzyl)-2-(methylthio)benzamide

Cat. No.: B3493356
M. Wt: 287.4 g/mol
InChI Key: CPBIAPANRMCGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxybenzyl)-2-(methylthio)benzamide” is a compound that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom linked to a methyl group), and a methylthio group (a sulfur atom linked to a methyl group). These functional groups could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a benzene ring core with the various functional groups attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on its functional groups. The amide group might undergo hydrolysis, the methoxy group could potentially be demethylated, and the methylthio group could participate in various sulfur-based reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it more soluble in polar solvents, while the benzene ring could increase its solubility in non-polar solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-14-9-5-3-7-12(14)11-17-16(18)13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBIAPANRMCGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2-(methylthio)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)-2-(methylthio)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxybenzyl)-2-(methylthio)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxybenzyl)-2-(methylthio)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-methoxybenzyl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.